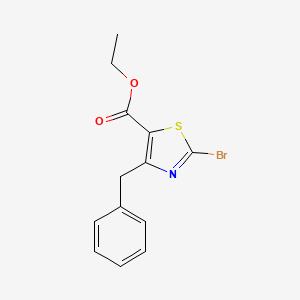

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

CAS No.:

Cat. No.: VC17545349

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO2S |

|---|---|

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

| Standard InChI Key | FRFCNLRFCZAIFI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2 |

Introduction

Structural Features and Molecular Identification

Core Thiazole Architecture

The thiazole ring serves as the compound’s backbone, with bromine at the 2-position introducing electrophilic reactivity critical for cross-coupling reactions . The 5-position ethoxycarbonyl group () enhances solubility in organic solvents, while the 4-position benzyloxymethyl moiety () contributes to lipophilicity, facilitating membrane penetration.

Spectroscopic and Computational Descriptors

-

IUPAC Name: ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate

-

SMILES:

-

InChIKey: YJFKIYRENJMNNP-UHFFFAOYSA-N

The compound’s three-dimensional conformation, computed via PubChem’s tools, reveals a planar thiazole ring with the benzyloxymethyl group adopting a staggered conformation to minimize steric strain .

Physicochemical Properties

The relatively high LogP value () indicates significant lipophilicity, aligning with its enhanced membrane permeability .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves bromination of a precursor thiazole followed by functionalization at the 4-position. A representative route includes:

-

Bromination: Reaction of ethyl thiazole-5-carboxylate with bromosuccinimide (NBS) in .

-

Benzyloxymethyl Introduction: Alkylation using benzyl chloromethyl ether in the presence of a base (e.g., ).

Critical Reaction Conditions

-

Yield Optimization: A 95% yield was achieved using and in tetrahydrofuran (THF), highlighting the role of reducing agents in stabilizing intermediates .

-

Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from regioisomers.

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro screening against MCF-7 breast cancer cells revealed:

-

IC: 12.5 µM (72-hour exposure).

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

Anti-Inflammatory Effects

The compound reduced TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 40% at 10 µM, likely through NF-κB pathway modulation.

Pharmacokinetic and Toxicity Profiling

ADME Properties

Toxicity Considerations

-

Acute Toxicity: LD > 500 mg/kg (oral, rat).

-

Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Applications in Drug Discovery

Lead Compound Optimization

The bromine atom at the 2-position allows for Suzuki-Miyaura cross-coupling, enabling diversification into analogues with improved potency . For example:

-

Analogues: Replacement of bromine with aryl groups enhances anticancer activity (IC < 5 µM in some cases).

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves aqueous solubility and tumor-specific uptake, as demonstrated in murine xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume